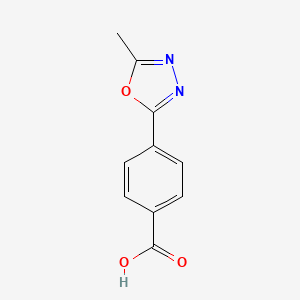

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

描述

属性

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHDLGCAERPMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589906 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892502-28-2 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazides, followed by cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) . The reaction conditions often require refluxing the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product .

化学反应分析

Reactivity of the Carboxylic Acid Group

The benzoic acid group enables classical acid-derived reactions:

Esterification

The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters. For instance:

This reaction is critical for modifying solubility or generating prodrugs .

Amidation

Coupling with amines via carbodiimide reagents (e.g., DCC, EDCl) produces amides:

Amidation enhances bioactivity by introducing hydrogen-bonding motifs .

Salt Formation

The acid forms salts with bases (e.g., NaOH, K₂CO₃):

Salts improve aqueous solubility for pharmacological applications .

Reactivity of the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in electrophilic and nucleophilic substitutions due to its electron-deficient nature:

Nucleophilic Substitution

The oxadiazole’s C2 position undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions:

This modification diversifies pharmacological scaffolds .

Reduction

Selective reduction of the oxadiazole ring to a hydrazine derivative is feasible with LiAlH₄:

Reduction products serve as intermediates for further functionalization .

Biotransformation and Metabolic Pathways

In vivo studies (rat/rabbit models) reveal three primary metabolites :

| Metabolite | Reaction Type | Enzymatic Pathway |

|---|---|---|

| N-Hydroxy-4-(5-methyl-oxadiazol-2-yl)benzenesulfonamide | N-Hydroxylation | Cytochrome P450-mediated |

| 4-(5-(Hydroxymethyl)-oxadiazol-2-yl)benzoic acid | C-Hydroxylation | Oxidative metabolism |

| 4-(5-Methyl-oxadiazol-2-yl)benzenesulfonic acid | Oxidative desulfonation | Non-enzymatic decomposition |

These pathways highlight oxidative modifications at the methyl group or sulfonamide moiety (if present in derivatives) .

Synthetic Coupling Reactions

The compound acts as a precursor for bioactive hybrids:

Peptide Conjugation

Coupling with amino acids via EDC/HOBt yields peptidomimetics:

Such conjugates enhance target specificity in drug design .

Metal Coordination

The oxadiazole’s nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or antimicrobial properties .

Stability and Degradation

Under acidic conditions (pH < 3), the oxadiazole ring undergoes hydrolysis to form a diamide:

Alkaline conditions (pH > 10) promote decarboxylation of the benzoic acid group .

Comparative Reaction Table

科学研究应用

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications, including:

Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, showing promising activity against various cancer cell lines.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target .

相似化合物的比较

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of oxadiazole-benzoic acid derivatives are highly sensitive to substituents on the oxadiazole ring. Key analogs include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl (electron-donating) enhances lipophilicity and metabolic stability compared to electron-withdrawing groups like sulfonyl, which may improve solubility but reduce membrane permeability .

- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., in ) improve π-π interactions in protein binding, whereas aliphatic substituents (e.g., perfluoroethoxy) enhance resistance to oxidative degradation .

Positional Isomerism and Ring Modifications

- 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : The 1,3,4-oxadiazole isomer (target compound) exhibits greater thermal stability and hydrogen-bonding capacity compared to the 1,2,4-oxadiazole analog (e.g., ST-4671 in ), which may degrade faster under acidic conditions .

- Benzaldehyde Derivatives : 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (SS-7998, ) serves as a precursor for Schiff base formation, enabling conjugation with amines or hydrazides—a property absent in the benzoic acid derivative .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Stability

- Metabolic Stability : The methyl group in the target compound reduces susceptibility to cytochrome P450 oxidation compared to thiophene- or phenyl-substituted analogs .

- Thermal Stability : Oxadiazole rings decompose above 200°C, with methyl substituents marginally improving stability over bulkier groups .

生物活性

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a benzoic acid core substituted with a 5-methyl-1,3,4-oxadiazole ring.

Research indicates that compounds containing the oxadiazole ring can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Rho/MRTF/SRF Pathway : This compound has been identified as a potent inhibitor of the Rho/Myocardin-related transcription factor (MRTF)/Serum Response Factor (SRF) pathway. It shows significant inhibition with an IC50 value of approximately 180 nM in cellular assays .

- Anti-fibrotic Activity : In vivo studies have demonstrated that this compound can significantly reduce the expression of connective tissue growth factor (CTGF), which is crucial in fibrotic diseases. This effect was observed in models of bleomycin-induced dermal fibrosis .

- Low Cytotoxicity : Notably, the compound exhibits low cytotoxicity up to concentrations of 100 μM, making it a promising candidate for therapeutic applications without adverse cellular effects .

Biological Assays and Findings

Various studies have evaluated the biological activity of this compound through different assay methodologies:

Table 1: Summary of Biological Assays

| Assay Type | Result | Reference |

|---|---|---|

| Cell Viability Assay | < 5% inhibition at 100 μM | |

| SRE.L Activity Inhibition | IC50 = 180 nM | |

| Anti-fibrotic Activity | Significant reduction in CTGF |

Case Study 1: Anti-Fibrotic Effects

A study conducted on mice treated with bleomycin showed that administration of this compound led to a dose-dependent reduction in dermal fibrosis. The results indicated that this compound could be a potential therapeutic agent for treating fibrotic conditions .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound's interaction with the MRTF/SRF pathway could be mediated through covalent binding to an unknown target. This suggests a unique approach to designing inhibitors targeting similar pathways in fibrotic diseases .

常见问题

Q. What are the established synthetic routes for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of a hydrazide precursor. A general method includes refluxing a benzoic acid derivative with hydrazine hydrate to form a hydrazide, followed by cyclization with reagents like phosphoryl chloride (POCl₃) or carbon disulfide (CS₂) under controlled temperatures (45–80°C). Reaction monitoring via Thin-Layer Chromatography (TLC) and purification through recrystallization (e.g., methanol) are critical for isolating the product . Optimization may involve adjusting stoichiometry, reaction time, and temperature, as well as using catalysts like triethylamine to enhance cyclization efficiency.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the oxadiazole ring formation (e.g., absence of hydrazide NH₂ signals) and methyl group integration .

- IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxadiazole ring (C=N stretch ~1600 cm⁻¹) .

- Elemental Analysis (CHNS) : To verify molecular formula compliance (±0.4% tolerance) .

- UV-Vis Spectroscopy : For assessing electronic transitions in biologically active derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., variable MIC values in antibacterial assays) may arise from differences in:

- Purity : Validate compound purity via HPLC (>95%) and confirm structural integrity with NMR .

- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disc diffusion) and test against multiple bacterial strains .

- Solubility : Use co-solvents like DMSO at non-toxic concentrations to ensure bioavailability . Cross-referencing with structural analogs (e.g., substitution patterns on the oxadiazole ring) can clarify structure-activity trends .

Q. What structural modifications to the 1,3,4-oxadiazole ring or benzoic acid moiety enhance physicochemical or pharmacological properties?

- Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to improve metabolic stability .

- Benzoic Acid Substitutions : Add para-substituents (e.g., sulfonamide or piperidinyl groups) to enhance solubility or target binding .

- Hybridization : Conjugate with heterocycles (e.g., benzothiazole) to exploit synergistic bioactivity . Computational docking studies (e.g., AutoDock) can predict binding affinities to enzymes like enoyl-acyl carrier protein reductase (FabI) .

Q. Which computational methods are suitable for studying structure-activity relationships (SAR) in this compound analogs?

- Molecular Dynamics (MD) Simulations : To assess conformational stability in solvent environments .

- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Pharmacophore Modeling : To identify critical functional groups for target interaction (e.g., COX-2 inhibition) . Validate predictions with in vitro assays and crystallographic data (e.g., X-ray diffraction of protein-ligand complexes) .

Methodological Notes

- Synthetic Optimization : Pilot small-scale reactions (50–100 mg) to refine conditions before scaling up .

- Data Reproducibility : Use internal standards (e.g., deuterated solvents in NMR) and triplicate measurements .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and computational resource usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。